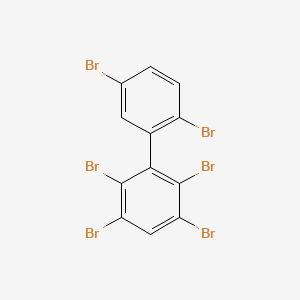
1,1'-Biphenyl, 2,2',3,5,5',6-hexabromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- is a polybrominated biphenyl compound with the molecular formula C12H4Br6. This compound is part of a larger group of brominated flame retardants, which are used to reduce the flammability of materials. The presence of multiple bromine atoms makes it highly effective in this role.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- typically involves the bromination of biphenyl. This process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure the selective bromination at the desired positions on the biphenyl ring.
Industrial Production Methods
On an industrial scale, the production of 1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- follows similar principles but is optimized for efficiency and yield. Large-scale reactors and continuous flow processes are often employed to handle the high volumes required for commercial applications. The use of advanced catalysts and reaction conditions helps to maximize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions typically require a solvent like dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated products.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of bromination on the properties of biphenyls.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and electronics.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can interact with cellular proteins and enzymes, potentially disrupting normal cellular functions. This interaction can lead to various biological effects, including endocrine disruption and toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexachloro-: Similar in structure but contains chlorine atoms instead of bromine.
1,1’-Biphenyl, 2,2’,3,4,5,6-hexabromo-: Another brominated biphenyl with a different substitution pattern.
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’,6-Octachloro-: Contains more chlorine atoms and has different chemical properties.
Uniqueness
1,1’-Biphenyl, 2,2’,3,5,5’,6-hexabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly effective as a flame retardant, and its specific substitution pattern influences its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
119264-53-8 |
|---|---|
Molekularformel |
C12H4Br6 |
Molekulargewicht |
627.6 g/mol |
IUPAC-Name |
1,2,4,5-tetrabromo-3-(2,5-dibromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-5-1-2-7(14)6(3-5)10-11(17)8(15)4-9(16)12(10)18/h1-4H |
InChI-Schlüssel |
QYSHJTQTFZMBRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole](/img/structure/B14289195.png)
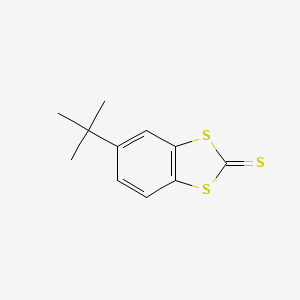
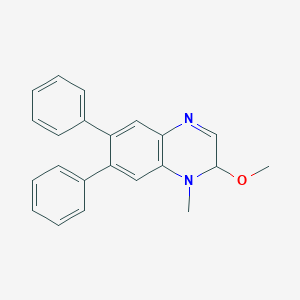
![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/structure/B14289205.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)

![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)
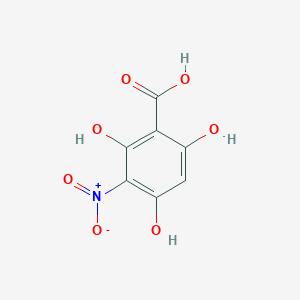
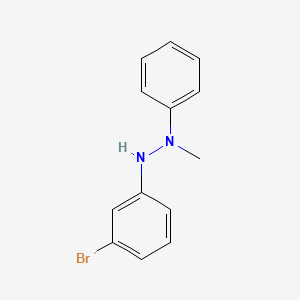
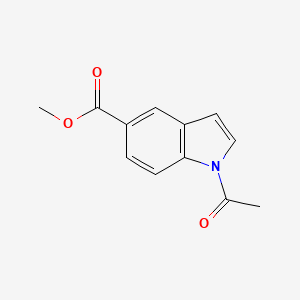
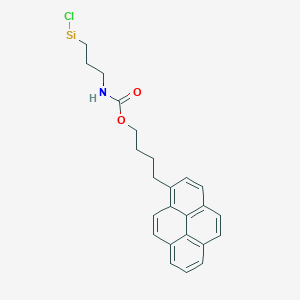
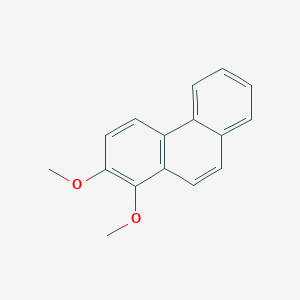
![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)

